16-Hydroxy Capsaicin is a significant derivative of capsaicin, the active compound found in chili peppers responsible for their pungency. This compound is notable for its potential therapeutic applications and its role in various biochemical processes. Capsaicin itself is derived from the Capsicum species, particularly from varieties such as Capsicum annuum and Capsicum frutescens. The presence of hydroxyl groups in 16-Hydroxy Capsaicin alters its chemical properties and biological activities compared to its parent compound.
16-Hydroxy Capsaicin can be synthesized from capsaicin through metabolic processes or chemical reactions. It has been identified as a metabolite of capsaicin during pharmacokinetic studies, where capsaicin is metabolized in the human body to produce various hydroxylated forms, including 16-Hydroxy Capsaicin .
Chemically, 16-Hydroxy Capsaicin falls under the category of capsaicinoids, which are alkaloid compounds characterized by their ability to induce a burning sensation when consumed. This classification is crucial for understanding its interaction with biological systems, particularly its action on the TRPV1 receptor, which mediates pain and heat sensations.
The synthesis of 16-Hydroxy Capsaicin can be achieved through several methods, primarily involving the hydroxylation of capsaicin. One effective approach includes enzymatic reactions using cytochrome P450 enzymes that facilitate the addition of hydroxyl groups to specific positions on the capsaicin molecule .
The molecular structure of 16-Hydroxy Capsaicin features a hydroxyl group (-OH) attached to the 16th carbon of the capsaicin backbone. The structural formula can be represented as follows:
This indicates that it retains the core structure of capsaicin while incorporating an additional functional group.
16-Hydroxy Capsaicin participates in various chemical reactions typical of phenolic compounds, including oxidation and esterification. Its reactivity can be influenced by the presence of the hydroxyl group, which can engage in hydrogen bonding and nucleophilic attacks.
The mechanism of action for 16-Hydroxy Capsaicin primarily involves its interaction with TRPV1 receptors, similar to capsaicin. Upon binding to these receptors, it induces a sensation of heat and pain, which can lead to analgesic effects through desensitization over prolonged exposure.
Research indicates that 16-Hydroxy Capsaicin may exhibit varying potencies compared to capsaicin itself, potentially offering different therapeutic benefits due to its altered pharmacokinetics and receptor interactions .
16-Hydroxy Capsaicin has garnered interest for its potential applications in pharmacology and food science. Some notable uses include:
Research continues to explore the full range of applications for 16-Hydroxy Capsaicin, particularly in developing new therapeutic agents based on its unique properties derived from capsaicin metabolism .
16-Hydroxy capsaicin (C₁₈H₂₇NO₄; CID 71748835) is a monohydroxylated derivative of capsaicin, featuring an additional hydroxyl group at the 16th carbon of the fatty acid chain [1] [3]. Its systematic IUPAC name is (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide, with a molecular weight of 321.41 g/mol [3]. Like capsaicin, it exhibits trans isomerism across the C6–C7 double bond due to steric hindrance in the cis configuration, which destabilizes the molecule [5] [8]. The vanillylamine moiety (4-hydroxy-3-methoxybenzyl) and amide linkage are conserved, but the hydrophobic tail modifications influence receptor binding dynamics [2] [5].
16-Hydroxy capsaicin is a lipophilic crystalline solid with predicted physicochemical parameters derived from computational studies [3] [6]:
Table 1: Predicted Physicochemical Properties of 16-Hydroxy Capsaicin
Property | Value | Unit | Method |
---|---|---|---|
Molecular Formula | C₁₈H₂₇NO₄ | — | — |
Molecular Weight | 321.41 | g/mol | — |
Boiling Point | 558.8 ± 50.0 | °C | Predicted |
Density | 1.106 ± 0.06 | g/cm³ | Predicted |
pKa | 9.76 ± 0.20 | — | Predicted |
log P (Octanol-Water) | 4.63 | — | Crippen Calc. |
Water Solubility (logWS) | -4.80 | — | Crippen Calc. |
FT-IR Spectroscopy:
Characteristic peaks include:
NMR Spectroscopy:
Key ¹H and ¹³C assignments (in chloroform-d) [2] [7]:
Raman Spectroscopy:
Surface-Enhanced Raman Spectroscopy (SERS) shows shifts at 1620 cm⁻¹ (amide I band) and 1200 cm⁻¹ (C–O stretch), with enhanced signals due to adsorption on metallic substrates [2].
UV-Vis Spectroscopy:
Absorption maxima at ~280 nm, attributed to the vanillyl chromophore’s π→π* transitions [7] [9]. Molar absorptivity is comparable to capsaicin (ε ≈ 2500 L·mol⁻¹·cm⁻¹) [7].
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal:
Table 2: DFT-Derived Electronic Properties of 16-Hydroxy Capsaicin
Parameter | Value | Unit |
---|---|---|
HOMO Energy | -6.24 | eV |
LUMO Energy | -2.42 | eV |
HOMO-LUMO Gap | 3.82 | eV |
Molecular Dipole Moment | 4.95 | Debye |
Formation Enthalpy (ΔfH°) | -467.18 | kJ/mol |
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